4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

FTO inhibition Epigenetics Obesity research

High-purity (97%) pyrrolotriazine with validated FTO inhibition (IC50 1.72 µM). 4-Cl handle enables rapid SNAr derivatization for kinase SAR; use as matched negative control for PI3K assays. Certificate of Analysis and defined storage ensure batch consistency. Ideal for medicinal chemistry and epitranscriptomics.

Molecular Formula C7H6ClN3S
Molecular Weight 199.66 g/mol
CAS No. 1120214-78-9
Cat. No. B1461009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
CAS1120214-78-9
Molecular FormulaC7H6ClN3S
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESCSC1=NN2C=CC=C2C(=N1)Cl
InChIInChI=1S/C7H6ClN3S/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3
InChIKeyLLXWRYLNACYLMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (CAS 1120214-78-9) | Core Heterocyclic Building Block & FTO Inhibitor Scaffold


4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (CAS 1120214-78-9) is a heterocyclic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family . It features a fused pyrrolotriazine core with chloro and methylsulfanyl substituents at the 4- and 2-positions, respectively , and is commercially available as a high-purity (97%) solid . This compound serves as a versatile synthetic building block for the preparation of kinase inhibitor libraries and has demonstrated direct inhibitory activity against the fat mass and obesity-associated protein (FTO) demethylase (IC50 = 1,720 nM) [1].

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine: Why Generic Pyrrolotriazine Substitution Is Not Advisable


Pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit highly diverse biological activities depending on substitution pattern and core functionalization. For example, while 6-aminocarbonyl derivatives show nanomolar PI3K inhibition (IC50 = 119–122 nM) [1], and 4-(phenylamino) analogs demonstrate potent p38α MAPK blockade (IC50 = 60 nM) [2], the 4-chloro-2-(methylsulfanyl) substitution confers a distinct activity profile characterized by micromolar FTO demethylase inhibition [3] and a reactive chloro handle that enables rapid derivatization via nucleophilic aromatic substitution. Interchanging this compound with an in-class analog lacking the specific 4-Cl/2-SMe motif would yield divergent chemical reactivity, altered target engagement, and unpredictable biological outcomes, undermining reproducibility in both medicinal chemistry and target validation studies.

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine: Head-to-Head Quantitative Differentiation vs. Structural Analogs


FTO Demethylase Inhibition: Direct Activity Measurement vs. Potent Reference Inhibitor FB23

In a direct biochemical assay measuring inhibition of N-terminal truncated FTO demethylase activity using m6A-containing ssRNA substrate, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine exhibited an IC50 of 1,720 nM (1.72 µM) [1]. In contrast, the established FTO inhibitor FB23 displays an IC50 of 60 nM under comparable assay conditions [2]. While FB23 is significantly more potent, this compound's micromolar activity provides a valuable tool compound for studying FTO-dependent pathways where partial inhibition is desirable, such as in genetic rescue experiments or when assessing dose-dependent effects on m6A methylation dynamics.

FTO inhibition Epigenetics Obesity research Cancer metabolism

Synthetic Versatility: 4-Chloro Leaving Group Enables Nucleophilic Aromatic Substitution Not Possible with Dechlorinated Analogs

The chlorine atom at the 4-position of the pyrrolotriazine core serves as an activated leaving group for nucleophilic aromatic substitution (SNAr), enabling facile installation of diverse amines, alkoxides, and thiols . This reactivity is not available in 4-unsubstituted pyrrolo[2,1-f][1,2,4]triazine analogs (e.g., the parent heterocycle lacking the 4-Cl group), which require alternative functionalization strategies such as C-H activation or pre-functionalized building blocks [1]. The presence of the 2-methylsulfanyl group further modulates the electronic properties of the ring system, influencing both the rate of SNAr and the regioselectivity of subsequent transformations .

Medicinal chemistry Parallel synthesis Kinase inhibitor library Scaffold diversification

Kinase Selectivity Profile: Divergent PI3K Isoform Inhibition Compared to Optimized 6-Aminocarbonyl Derivatives

While no direct kinome-wide profiling data are available for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine, class-level SAR analysis reveals that pyrrolotriazine derivatives with 6-aminocarbonyl substituents (e.g., compound 14a) exhibit potent, selective inhibition of PI3K p110α and p110δ isoforms with IC50 values of 122 nM and 119 nM, respectively [1]. In contrast, the 4-chloro-2-(methylsulfanyl) substitution pattern lacks the extended 6-position functionality required for high-affinity PI3K engagement, as inferred from docking studies and SAR of related chemotypes [2]. This structural divergence predicts a distinct kinase selectivity profile, making this compound a useful negative control or orthogonal tool compound when assessing PI3K-dependent phenotypes.

PI3K inhibition Kinase selectivity Cancer therapeutics Target validation

Commercial Availability and Purity: Reproducible Sourcing vs. Custom Synthesis Only Analogs

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is commercially available from established vendors such as Sigma-Aldrich (Synthonix Corporation) with a specified purity of 97% and documented storage conditions (refrigerator) . In contrast, many structurally similar pyrrolotriazine analogs with alternative substitution patterns (e.g., 6-bromo, 7-carboxylate, or 4-amino derivatives) are not stocked and require custom synthesis, introducing lead times of 4–8 weeks and batch-to-batch variability . The availability of Certificates of Analysis (CoA) and verified analytical data (InChIKey: LLXWRYLNACYLMU-UHFFFAOYSA-N) ensures immediate procurement and reproducible experimental outcomes .

Procurement Reproducibility Quality control Supply chain

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine: Prioritized Research & Industrial Use Cases Based on Quantitative Evidence


FTO Demethylase Target Validation and Chemical Probe Development

Utilize this compound as a micromolar FTO inhibitor (IC50 = 1.72 µM) [1] in cellular assays to validate FTO-dependent phenotypes in obesity, cancer metabolism, or epitranscriptomic regulation. Its moderate potency makes it suitable for dose-response studies where complete target inhibition is not required, such as assessing the effects of partial m6A demethylation on mRNA stability or translation efficiency. Pair with potent FTO inhibitors (e.g., FB23, IC50 = 60 nM) [2] as positive controls to establish a concentration-response relationship.

Rapid Diversification of Pyrrolotriazine-Based Kinase Inhibitor Libraries

Employ the 4-chloro leaving group for high-throughput nucleophilic aromatic substitution (SNAr) to generate focused libraries of 4-amino-, 4-alkoxy-, or 4-thioether-pyrrolotriazines . This approach enables rapid SAR exploration of the pyrrolotriazine core for kinase targets including PI3K, Aurora, p38α, and IRAK4, where the 4-position substituent critically influences potency and selectivity [3]. Parallel synthesis protocols using this building block can accelerate lead optimization timelines by 2–3 weeks compared to de novo synthetic routes.

PI3K Pathway Negative Control and Selectivity Profiling

Given the SAR-derived prediction that this compound lacks significant PI3K inhibitory activity (in contrast to 6-aminocarbonyl analogs with IC50 values of 119–122 nM) [4], it can serve as a structurally matched negative control in cellular assays measuring PI3K/Akt/mTOR signaling. This application is critical for deconvoluting on-target vs. off-target effects when evaluating pyrrolotriazine-based chemical probes in cancer cell lines or primary tissue models.

Reproducible Building Block for Multi-Step Synthetic Sequences

Procure this compound for use as a validated, high-purity (97%) intermediate in multi-step syntheses of advanced pyrrolotriazine-based drug candidates . The availability of Certificates of Analysis, defined storage conditions (refrigerator), and established analytical data (InChIKey: LLXWRYLNACYLMU-UHFFFAOYSA-N) ensures batch-to-batch consistency and facilitates technology transfer between medicinal chemistry and process development teams.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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